molecular formula C23H17NO5 B11597211 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide

Cat. No.: B11597211
M. Wt: 387.4 g/mol
InChI Key: GHTUCCKVKDCYOW-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often using a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction of the quinone group can lead to the formation of hydroquinone derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives, which have applications in dye and pigment industries.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, enzymes, and other cellular components, leading to its biological effects.

    Pathways Involved: It may induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2,4-dimethoxybenzamide

InChI

InChI=1S/C23H17NO5/c1-28-13-10-11-16(19(12-13)29-2)23(27)24-18-9-5-8-17-20(18)22(26)15-7-4-3-6-14(15)21(17)25/h3-12H,1-2H3,(H,24,27)

InChI Key

GHTUCCKVKDCYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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